molecular formula C8H13ClO B8420101 6-Methyl-hept-6-enoyl Chloride

6-Methyl-hept-6-enoyl Chloride

Cat. No.: B8420101
M. Wt: 160.64 g/mol
InChI Key: UYJUCKYQPFYUBN-UHFFFAOYSA-N
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Description

6-Methyl-hept-6-enoyl chloride is an unsaturated acyl chloride with the molecular formula C₈H₁₃ClO. It features a seven-carbon chain (heptanoyl backbone) with a methyl group and a terminal double bond at the 6-position.

Acyl chlorides like this compound are pivotal in organic synthesis for introducing acyl groups via nucleophilic acyl substitution. The presence of the double bond may enhance electrophilicity at the carbonyl carbon or enable participation in cycloaddition reactions (e.g., Diels-Alder).

Properties

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

6-methylhept-6-enoyl chloride

InChI

InChI=1S/C8H13ClO/c1-7(2)5-3-4-6-8(9)10/h1,3-6H2,2H3

InChI Key

UYJUCKYQPFYUBN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 6-methyl-hept-6-enoyl chloride with two structurally related compounds:

Property This compound 6-Methylheptanoyl Chloride (saturated analog) (E)-6-Methylhept-4-enoyl Chloride
Molecular Formula C₈H₁₃ClO (inferred) C₈H₁₅ClO C₈H₁₃ClO
Average Molecular Mass ~162.6 g/mol (estimated) 162.657 g/mol ~162.6 g/mol (estimated)
CAS Registry Number Not explicitly provided 70767-37-2 Not explicitly provided
Double Bond Position 6-position (terminal) None (saturated) 4-position (E-configuration)
Key Structural Features Terminal double bond, methyl branch Branched methyl group, saturated Internal double bond, E-stereochemistry

Key Observations :

  • Saturation Effects: The saturated analog, 6-methylheptanoyl chloride, lacks the double bond, resulting in higher stability against polymerization or electrophilic addition reactions compared to unsaturated variants .
  • This contrasts with the terminal double bond in this compound, which lacks such conjugation, possibly increasing its reactivity in allylic or vinylic positions .

Stability and Handling

  • Thermal Stability: Saturated acyl chlorides like 6-methylheptanoyl chloride are generally more thermally stable. Unsaturated analogs, including this compound, may require storage at reduced temperatures (-20°C) to inhibit degradation, as seen in analogous compounds (e.g., 6-methoxy DiPT hydrochloride in ) .
  • Stereochemical Considerations: The (E)-4-enoyl chloride’s stereochemistry could influence its reactivity in asymmetric synthesis, whereas the terminal double bond in this compound may simplify regioselective reactions .

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